molecular formula C19H16BrN3O2 B2690947 N-({[2,3'-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide CAS No. 1903678-77-2

N-({[2,3'-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2690947
CAS No.: 1903678-77-2
M. Wt: 398.26
InChI Key: YXLLICNILYFIDF-UHFFFAOYSA-N
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Description

N-({[2,3'-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide is a synthetic small molecule of significant interest in early-stage chemical and pharmacological research. Its core structure, which integrates a bipyridine system with a brominated methoxybenzamide, suggests potential as a versatile scaffold for developing novel probes or lead compounds. Researchers can utilize this compound in high-throughput screening campaigns to identify new biologically active molecules, particularly for targeting protein-protein interactions or allosteric binding sites where the bipyridine moiety may facilitate binding. The bromine atom offers a synthetic handle for further functionalization via cross-coupling reactions, enabling the construction of more complex chemical libraries for structure-activity relationship (SAR) studies. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c1-25-15-6-7-17(20)16(10-15)19(24)23-12-14-5-3-9-22-18(14)13-4-2-8-21-11-13/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLLICNILYFIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method is the Suzuki coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the bipyridine and benzamide units . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety yields bipyridinium salts, while nucleophilic substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives with tailored properties .

Scientific Research Applications

N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that influence the compound’s reactivity and biological activity . These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and 3,3’-bipyridine . These compounds share the bipyridine core structure but differ in the position of the nitrogen atoms and the substituents attached to the pyridine rings.

Uniqueness

N-({[2,3’-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide is unique due to the specific combination of the bipyridine moiety with the benzamide structure. This unique arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and materials science .

Biological Activity

N-({[2,3'-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide (CAS Number: 1903678-77-2) is a synthetic compound that has garnered attention for its potential biological activities. This paper aims to explore its biological activity, particularly in the context of anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H16BrN3O2C_{19}H_{16}BrN_{3}O_{2} with a molecular weight of 398.3 g/mol. The compound features a bipyridine moiety, which is known for its role in various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Anticancer Activity : Many bipyridine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Compounds with bromine and methoxy groups can interact with various enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Properties : Similar structures have been associated with antimicrobial effects against various pathogens.

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds:

  • Mechanism of Action : Compounds structurally similar to this compound often induce apoptosis in cancer cells by activating specific signaling pathways such as PI3K/Akt and MAPK pathways. For instance, a study on bromophenols indicated that they could inhibit cancer cell proliferation through ROS production and cell cycle arrest at the G0/G1 phase .

Case Studies

  • Bipyridine Derivatives : A study highlighted that bipyridine derivatives could inhibit the proliferation of various cancer cell lines, including A549 lung cancer cells, with IC50 values indicating effective cytotoxicity .
  • In Vivo Studies : In vivo models using xenograft mice showed that certain bipyridine compounds could significantly reduce tumor growth while exhibiting low toxicity profiles .

Enzyme Inhibition

The enzyme inhibition profile of this compound has not been extensively documented; however, related compounds have demonstrated inhibition against key enzymes involved in cancer metabolism and insulin signaling.

Table 1: Enzyme Inhibition Data of Related Compounds

CompoundTarget EnzymeIC50 (µM)Reference
BP 1.10Topoisomerase II4.29 ± 0.79
BP 1.12PARP-15.00 ± 1.00
BP 2.4PTP1B< 1.50

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound remain largely uncharacterized in available literature; however, studies on related bipyridine compounds suggest favorable absorption and distribution characteristics along with low toxicity profiles in animal models .

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